An In-depth Technical Guide to 3-Aminoazepan-2-one Hydrochloride: Synthesis and Properties
An In-depth Technical Guide to 3-Aminoazepan-2-one Hydrochloride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 3-Aminoazepan-2-one hydrochloride, a key chiral intermediate in the pharmaceutical industry. This document details the synthetic pathways for its enantiomers and racemic form, presents its known properties in a structured format, and outlines its role in the synthesis of advanced therapeutic agents.
Chemical and Physical Properties
3-Aminoazepan-2-one hydrochloride, also known as α-amino-ε-caprolactam hydrochloride, is a cyclic amino acid derivative. Its properties vary slightly between its stereoisomers: the (S)-enantiomer, the (R)-enantiomer, and the racemic (DL) mixture. A summary of the key quantitative data is presented in Table 1.
| Property | (S)-3-Aminoazepan-2-one HCl | (R)-3-Aminoazepan-2-one HCl | DL-3-Aminoazepan-2-one HCl |
| CAS Number | 26081-07-2 | 26081-03-8 | 29426-64-0 |
| Molecular Formula | C₆H₁₃ClN₂O | C₆H₁₃ClN₂O | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol [1] | 164.63 g/mol [2] | 164.63 g/mol [1] |
| Melting Point | Not specified | >280 °C (dec.)[3] | Not specified |
| Appearance | Crystalline solid | White to off-white solid | White to orange to green powder/crystal |
| Specific Optical Rotation ([α]²⁰/D, c=1 in H₂O) | -27 ± 2°[1] | Not specified | 0° |
| Purity | ≥97.0% (titration)[1] | ≥97% | >98.0% (GC) |
Synthesis of 3-Aminoazepan-2-one Hydrochloride
The synthesis of 3-Aminoazepan-2-one hydrochloride can be achieved through various routes, with the most common starting material being lysine. The choice of L-lysine or D-lysine as the starting material determines the chirality of the final product.
Synthesis of (S)-3-Aminoazepan-2-one Hydrochloride from L-Lysine Hydrochloride
A widely reported method for the synthesis of the (S)-enantiomer involves a two-step process starting from L-lysine hydrochloride. This process is outlined below.
Experimental Protocol:
Step 1: Esterification of L-Lysine Hydrochloride
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Dissolve L-lysine hydrochloride (100.0 g, 547 mmol) in methanol (1200 mL).
-
Cool the solution to 0 °C and stir under an argon atmosphere for 30 minutes.
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Slowly add thionyl chloride (80 mL, 1.10 mol) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Reflux the solution overnight.
-
Remove the solvent under vacuum to obtain the crude L-lysine methyl ester dihydrochloride.
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Recrystallize the crude product from methanol to yield L-lysine methyl ester dihydrochloride (124.1 g, 97% yield).
Step 2: Cyclization to (S)-3-Aminoazepan-2-one Hydrochloride
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Dissolve L-lysine methyl ester dihydrochloride (60.0 g, 257 mmol) in methanol (1200 mL).
-
Stir the solution at room temperature under an argon atmosphere.
-
Add sodium methoxide (48.0 g, 889 mmol) and reflux the reaction mixture for 4 hours.
-
Hydrolyze the reaction by adding ammonium chloride (20.0 g).
-
Filter the mixture and remove the solvent under vacuum.
-
Dissolve the residue in dimethoxyethane (80 mL) and filter to remove any solids.
-
Remove the solvent from the filtrate.
-
Dissolve the resulting residue in ethanol (100 mL).
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Add ethanol saturated with hydrochloric acid (20 mL) to precipitate the crude product.
-
Recrystallize the crude product from methanol to obtain (S)-3-Aminoazepan-2-one hydrochloride (27.8 g, 66% yield).
Synthesis of Racemic (DL)-3-Aminoazepan-2-one Hydrochloride
The racemic mixture can be prepared from ε-caprolactam. One synthetic route involves the nitration of ε-caprolactam followed by reduction.
Experimental Protocol Outline:
-
Nitration of ε-Caprolactam: ε-Caprolactam is reacted with a nitrating agent, such as nitrating acid, to introduce a nitro group at the alpha position, yielding 3-nitro-ε-caprolactam.[4]
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Reduction of the Nitro Group: The 3-nitro-ε-caprolactam is then subjected to catalytic hydrogenation, for example, using a Palladium-on-carbon catalyst under hydrogen pressure. This reduces the nitro group to a primary amine, forming DL-3-amino-ε-caprolactam.[4]
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Hydrochloride Salt Formation: The resulting racemic amine is treated with hydrochloric acid to form the hydrochloride salt.
Spectroscopic Properties
Detailed spectroscopic data for 3-Aminoazepan-2-one hydrochloride is not widely published. However, based on its chemical structure, the following characteristic spectral features are expected.
¹H NMR Spectroscopy (Expected Chemical Shifts):
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δ 3.0-3.5 ppm: Multiplet, corresponding to the proton on the chiral carbon (C-3).
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δ 2.8-3.2 ppm: Multiplet, corresponding to the methylene protons adjacent to the amide nitrogen (C-7).
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δ 1.5-2.2 ppm: A series of multiplets corresponding to the methylene protons of the azepane ring (C-4, C-5, C-6).
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δ 7.5-8.5 ppm: Broad singlet, corresponding to the amide proton (N-H).
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δ 8.0-9.0 ppm: Broad singlet, corresponding to the ammonium protons (-NH₃⁺).
¹³C NMR Spectroscopy (Expected Chemical Shifts):
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δ 170-180 ppm: Carbonyl carbon (C-2).
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δ 50-60 ppm: Chiral carbon (C-3).
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δ 40-50 ppm: Methylene carbon adjacent to the amide nitrogen (C-7).
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δ 20-40 ppm: Methylene carbons of the azepane ring (C-4, C-5, C-6).
Infrared (IR) Spectroscopy (Expected Absorption Bands):
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3200-3400 cm⁻¹: N-H stretching vibrations of the primary amine and amide.
-
2800-3000 cm⁻¹: C-H stretching vibrations of the methylene groups.
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~1650 cm⁻¹: C=O stretching vibration of the amide (lactam).
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1500-1600 cm⁻¹: N-H bending vibrations.
Role in Pharmaceutical Synthesis
3-Aminoazepan-2-one, particularly the (R)-enantiomer, is a crucial building block in the synthesis of several fluoroquinolone antibiotics.[5][6] These antibiotics are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]
Key Applications:
-
(R)-3-Aminoazepan-2-one is a key intermediate in the synthesis of Balofloxacin and Besifloxacin hydrochloride .[5]
-
Besifloxacin is a fourth-generation fluoroquinolone specifically used for treating bacterial conjunctivitis.[5]
The use of enantiomerically pure 3-Aminoazepan-2-one is critical in these syntheses to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API), which is essential for its biological activity and safety profile.
Biological Significance
While 3-Aminoazepan-2-one hydrochloride itself is primarily used as a synthetic intermediate, its core structure, lysine lactam, is of biological interest. L-Lysine lactam is a cyclic form of the essential amino acid L-lysine and has been identified as a component of some secondary metabolites.[7] Although its specific biological role is not yet fully understood, it is a subject of ongoing research. The hydrochloride salt of lysine has been shown to enhance the bactericidal activity of β-lactam antibiotics against Gram-negative bacteria by interacting with lipopolysaccharides (LPS) and destabilizing the outer membrane.[8]
Conclusion
3-Aminoazepan-2-one hydrochloride is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of potent fluoroquinolone antibiotics. The ability to synthesize specific enantiomers with high purity is crucial for the efficacy and safety of the final drug products. This guide provides a foundational understanding of its synthesis and properties, which is essential for researchers and professionals involved in drug discovery and development. Further research into the biological roles of lysine lactams may unveil new therapeutic applications for this class of compounds.
References
- 1. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Aminoazepan-2-One Hydrochloride | C6H13ClN2O | CID 51358597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. journals.asm.org [journals.asm.org]
